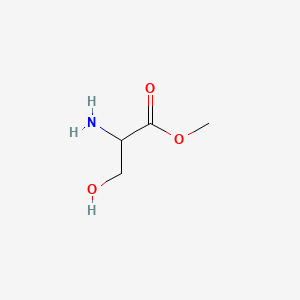

Methyl 2-amino-3-hydroxypropanoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of serine with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Esterification: Serine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield this compound.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the synthesis process.

化学反応の分析

Types of Reactions

Methyl 2-amino-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-amino-3-oxopropanoate.

Reduction: The compound can be reduced to form this compound hydrochloride.

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Methyl 2-amino-3-oxopropanoate.

Reduction: this compound hydrochloride.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Methyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to amino acid metabolism and enzyme kinetics.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: this compound is used in the production of biodegradable polymers and other materials.

作用機序

The mechanism of action of methyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.

類似化合物との比較

Chemical Identity :

- IUPAC Name: Methyl 2-amino-3-hydroxypropanoate hydrochloride

- Synonyms: DL-Serine methyl ester hydrochloride; this compound HCl

- Molecular Formula: C₄H₉NO₃·HCl

- CAS Number : 5619-04-5 (hydrochloride salt) / 2104-89-4 (base compound)

- Molecular Weight : 155.58 g/mol (hydrochloride) .

Synthesis: this compound is synthesized via esterification of L-serine with methanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds under reflux conditions, yielding the hydrochloride salt in quantitative yields (99%) . Key spectral data include:

Applications :

Primarily used as a chiral building block in pharmaceutical synthesis, particularly for antitubercular agents and antiviral compounds .

Comparison with Structurally Related Compounds

Structurally related esters of 2-amino-3-hydroxypropanoate differ in ester groups, stereochemistry, and substituents, impacting their physicochemical properties and applications.

2.1 Key Structural Analogs

2.2 Comparative Analysis

Stereochemical Differences: The R-enantiomer of this compound hydrochloride (CAS 5619-04-5) is highlighted for antiviral and CNS applications , whereas the S-enantiomer (CAS 145937-64-0) is utilized in chiral resolution studies .

Ester Group Impact :

- Methyl ester : Higher aqueous solubility due to the small ester group; ideal for hydrophilic drug intermediates .

- tert-Butyl/Isopropyl esters : Enhanced lipophilicity and stability under acidic conditions, making them suitable for peptide coupling and prodrug design .

- Benzyl ester (3c) : Used as a protected intermediate in N-sulfonyl β-arylmethylalaninate synthesis, with a 74% yield via MgO-mediated coupling .

Synthetic Methods :

- Methyl and ethyl esters are synthesized directly from serine via SOCl₂/ROH esterification .

- Bulkier esters (e.g., tert-butyl) require alternative protecting groups, such as benzyl chloroformate, under basic conditions .

Stability and Reactivity :

- The hydroxyl group in all analogs participates in hydrogen bonding, influencing crystallization and solubility.

- Methyl esters are prone to hydrolysis under basic conditions, whereas tert-butyl esters resist hydrolysis, enhancing shelf-life .

生物活性

Methyl 2-amino-3-hydroxypropanoate, also known as (S)-Methyl 2-amino-3-hydroxypropanoate, is an amino acid derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies highlighting its applications in various fields.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including esterification of L-serine with methanol. The compound has a chiral center, making it relevant in pharmaceutical applications where enantiomeric purity is crucial. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 2788-84-3 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects. It appears to enhance neuronal survival under conditions of oxidative stress by modulating signaling pathways associated with cell survival and apoptosis. For example, a study involving neuronal cell lines treated with hydrogen peroxide demonstrated that the compound significantly reduced cell death compared to controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as a natural antimicrobial agent.

Case Studies

-

Neuroprotection in Animal Models

- A study conducted on mice subjected to induced oxidative stress showed that administration of this compound improved cognitive function and reduced markers of neuronal damage.

-

Antibacterial Efficacy

- Clinical isolates of Staphylococcus aureus and Escherichia coli were treated with varying concentrations of the compound. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antioxidant Mechanism : The compound's ability to donate electrons and stabilize free radicals has been linked to its structural features, particularly the hydroxyl group.

- Neuroprotective Pathways : Investigations into signaling pathways revealed that this compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- Synergistic Effects : Combining this compound with other known antioxidants resulted in enhanced protective effects against oxidative damage in cellular models.

特性

IUPAC Name |

methyl 2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329047 | |

| Record name | Methyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-89-4 | |

| Record name | Methyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。